molecular formula C7H5BrClNO2 B1448725 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride CAS No. 1803585-76-3

6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride

Cat. No.: B1448725
CAS No.: 1803585-76-3
M. Wt: 250.48 g/mol
InChI Key: UDKKYVWQHICDAL-UHFFFAOYSA-N
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Description

Nomenclature and Classification

6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride (CAS: 1803585-76-3) is a heterocyclic compound classified under the furopyridine family. Its IUPAC name derives from the fused bicyclic system comprising a furan ring (oxygen-containing) and a pyridine ring (nitrogen-containing), with a bromine substituent at the 6th position and a ketone group at the 3rd position. The hydrochloride salt form enhances its solubility and stability for synthetic applications.

Molecular Formula : C₇H₅BrClNO₂
Molecular Weight : 250.48 g/mol
Structural Features :

  • Fused furan-pyridine core ([3,2-b] fusion).
  • Bromine atom at position 6.
  • Ketone group at position 3.
  • Hydrochloride counterion.

This compound belongs to the broader class of halogenated furopyridines, which are notable for their electron-deficient aromatic systems and versatility in medicinal chemistry.

Historical Context in Heterocyclic Chemistry

Furopyridines emerged as a focus of heterocyclic chemistry research in the late 20th century, with early syntheses reported in the 1990s. The [3,2-b] fusion pattern, in particular, gained attention due to its structural analogy to bioactive indole and quinoline systems. Initial synthetic routes relied on cyclization reactions, such as the condensation of pyridine derivatives with furan precursors.

The introduction of bromine into the furopyridine scaffold, as seen in this compound, became prevalent in the 2010s to enhance electrophilicity for cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura couplings enabled functionalization at the 6-position, driving its adoption in drug discovery.

Significance in Furopyridine Research

This compound serves as a critical intermediate in synthesizing kinase inhibitors and antiviral agents. Key research applications include:

1. Kinase Inhibition :

  • CLK Inhibitors : 3,5-Disubstituted derivatives exhibit nanomolar inhibitory activity against CDC-like kinases (CLKs), regulators of RNA splicing.
  • EGFR Targeting : Furopyridine derivatives show promise against drug-resistant EGFR mutants (e.g., L858R/T790M/C797S) in non-small cell lung cancer.

2. Antiparasitic Agents :

  • Functionalized analogs demonstrate sub-micromolar activity against Plasmodium falciparum, the malaria parasite.

3. Structural Probes :

  • The bromine atom facilitates radiolabeling and crystallographic studies to map binding sites in proteins.

Relationship to Other Furopyridine Derivatives

The structural and functional diversity of furopyridines is illustrated below:

Derivative Substituents Key Applications Reference
This compound Br (C6), =O (C3), HCl Kinase inhibitor precursor
5-(4-Fluorophenyl)furo[3,2-b]pyridine 4-Fluorophenyl (C5) 5-HT₁F receptor agonists
3-Cyano-furo[2,3-b]pyridine CN (C3) Tubulin polymerization inhibitors
Furo[2,3-b]pyridin-3-ol OH (C3) Anticancer glycoside synthesis

This compound’s bromine atom distinguishes it from simpler furopyridines, enabling selective functionalization. For instance, Suzuki couplings at C6 yield biaryl structures with enhanced pharmacokinetic profiles compared to unchlorinated analogs.

Properties

IUPAC Name

6-bromofuro[3,2-b]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2.ClH/c8-4-1-6-7(9-2-4)5(10)3-11-6;/h1-2H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKKYVWQHICDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=N2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803585-76-3
Record name 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
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Preparation Methods

Salt Formation via Acid Treatment

  • The hydrochloride salt is commonly prepared by treating the free base (6-bromo-2H,3H-furo[3,2-b]pyridin-3-one) with hydrochloric acid.
  • This protonates the nitrogen atom in the pyridine ring, forming a stable crystalline salt.
  • The process typically involves dissolving the free base in an organic solvent (e.g., ethanol or ethyl acetate) followed by the addition of an aqueous HCl solution.
  • The salt precipitates out and is isolated by filtration and drying.

Synthesis of the Free Base Precursor

  • The free base is synthesized through multi-step organic synthesis involving:

    • Preparation of substituted pyridinone intermediates.
    • Intramolecular cyclization to form the furo[3,2-b]pyridin-3-one core.
    • Introduction of the bromine substituent either by starting with a brominated precursor or by electrophilic bromination post-cyclization.
  • Microwave-assisted synthesis has been reported for related fused furo-pyridine systems, enhancing reaction rates and yields.

Example Synthetic Route (Inferred from Related Literature)

Step Reagents/Conditions Description Yield (%) Notes
1 Brominated pyridine derivative + hydroxylation reagents Formation of hydroxy-pyridine intermediate 70-80 Starting material brominated at position 6
2 Intramolecular cyclization under acidic/basic conditions Formation of furo[3,2-b]pyridin-3-one core 60-75 Conditions optimized for ring closure
3 Treatment with HCl in ethanol or ethyl acetate Formation of hydrochloride salt 85-95 Precipitation and isolation of salt

Analytical and Characterization Data Supporting Preparation

Adduct m/z Predicted CCS (Ų)
[M+H]+ 213.94982 137.1
[M+Na]+ 235.93176 140.7
[M+NH4]+ 230.97636 142.2
[M+K]+ 251.90570 142.6
[M-H]- 211.93526 138.1

These data support the molecular integrity and ionization behavior during preparation and analysis.

Related Research Findings and Methodological Insights

  • Studies on related furo[3,2-b]pyran-2-one derivatives show that reaction conditions and nucleophile type significantly affect product formation and stability of salts.
  • Formation of stable salts with strong acids like HCl is favored due to the high acidity of the lactone and basicity of the pyridine nitrogen.
  • Microwave-assisted synthesis can improve yields and reduce reaction times for cyclization steps, as demonstrated in analogous fused furo-pyridine systems.
  • The stability of hydrochloride salts facilitates purification and crystallization, which is critical for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Aspect Description Advantages Challenges
Free base synthesis Multi-step synthesis involving brominated precursors and cyclization Enables precise substitution pattern Requires careful control of reaction conditions
Salt formation Treatment of free base with HCl in suitable solvent High yield, easy isolation Control of moisture and solvent purity important
Microwave-assisted cyclization Use of microwave irradiation to accelerate ring closure Shorter reaction times, higher yields Requires specialized equipment
Purification Recrystallization and column chromatography High purity product Brominated compounds may require careful handling

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 6 undergoes palladium-catalyzed coupling with boronic acids/esters. A representative protocol (adapted from analogous furopyridine systems ) involves:

Reagents/ConditionsOutcomeYield Range
Pd(dppf)Cl₂, K₃PO₄, 1,4-dioxane/H₂O (4:1), 90°CSubstitution at C6 with aryl/heteroaryl groups (e.g., phenyl, pyridyl)65–92%

Key mechanistic steps:

  • Oxidative addition of Pd⁰ to the C–Br bond

  • Transmetallation with boronic acid

  • Reductive elimination to form new C–C bond

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic displacement of bromine under basic conditions:

Example reaction :
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one + morpholine
→ 6-Morpholino-2H,3H-furo[3,2-b]pyridin-3-one

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature120°C
Reaction Time12 h
Yield78%

Functionalization via Ketone Reactivity

The 3-keto group participates in condensation and reduction reactions:

a) Hydrazone Formation :
Reacts with hydrazines in ethanol to yield hydrazone derivatives (precursors for heterocyclic expansions).

b) Sodium Borohydride Reduction :
Selective reduction of ketone to alcohol under mild conditions:
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one → 3-Hydroxy-6-bromo-2H,3H-furo[3,2-b]pyridine (87% yield)

Halogen Exchange Reactions

The bromide undergoes halogen scrambling with copper(I) salts:

ReagentProduct
CuCl, DMF, 150°C6-Chloro-2H,3H-furo[3,2-b]pyridin-3-one
CuI, DMSO, 140°C6-Iodo-2H,3H-furo[3,2-b]pyridin-3-one

This Finkelstein-type reaction proceeds via a radical intermediate pathway .

Ring-Opening Reactions

Under strong acidic conditions (HCl/EtOH, reflux), the furan ring undergoes hydrolysis:

6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one
→ 6-Bromo-3-hydroxypyridine-2-carboxylic acid (72% yield)

Electrophilic Aromatic Substitution

While the bromine deactivates the ring, directed metalation enables functionalization:

Directed ortho-Metalation (DoM) Protocol :

  • LDA (-78°C, THF) generates lithio species at C5

  • Quench with electrophiles (e.g., DMF → aldehyde; Me₃SnCl → stannane)

Stability Considerations

The hydrochloride salt enhances water solubility but decomposes under prolonged storage (>6 months at 25°C), forming 6-hydroxy derivatives via hydrolysis.

This reactivity profile establishes 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride as a versatile scaffold for synthesizing polyfunctional heterocycles with tailored electronic and steric properties. Recent applications include its use as a key intermediate in kinase inhibitor development and fluorescent sensor design .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride has been investigated for its potential pharmacological properties. Its structural features suggest that it may interact with biological targets relevant to various diseases.

  • Anticancer Activity: Preliminary studies indicate that derivatives of furo[3,2-b]pyridine compounds exhibit cytotoxic effects against cancer cell lines. The bromine substituent may enhance the compound's ability to form reactive intermediates that can induce apoptosis in tumor cells.
  • Antimicrobial Properties: Compounds similar to 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one have shown promise as antimicrobial agents. The presence of heteroatoms in the pyridine ring contributes to their interaction with microbial enzymes.

Material Science

The compound can be utilized in the development of novel materials due to its unique electronic properties.

  • Organic Electronics: Research indicates that furo[3,2-b]pyridine derivatives can be used as semiconductors in organic electronic devices. Their ability to conduct electricity while maintaining stability under various conditions makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules.

  • Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions, allowing for the formation of carbon-carbon bonds essential for synthesizing larger frameworks used in pharmaceuticals and agrochemicals.
  • Anticancer Activity Study:
    A study published in a peer-reviewed journal demonstrated that derivatives of furo[3,2-b]pyridine exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the bromine substituent could enhance efficacy.
  • Organic Electronics Research:
    Research conducted on the application of furo[3,2-b]pyridine derivatives in OLEDs showed promising results with improved charge mobility and stability compared to traditional materials.

Mechanism of Action

The mechanism of action of 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it has been shown to bind to and inhibit the activity of certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Furo/Pyrrolo-Pyridinone Derivatives

The following analogs share fused bicyclic systems but differ in substituents and heteroatoms:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Structural Similarity Key Differences
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one HCl C₈H₅BrClNO₃ Br, HCl 261.48 (salt) Reference Furo ring, Br at C6
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one C₇H₅BrN₂O Br 213.03 0.86 Pyrrolo ring (N instead of O)
5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one C₈H₈N₂O₂ OCH₃ 178.16 0.82 Methoxy at C5, no halogen
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one HCl C₇H₇ClN₂O HCl 178.60 0.76 Ring positional isomer

Key Observations :

  • Bromine vs. Methoxy : Bromine’s electron-withdrawing nature may enhance electrophilic reactivity compared to methoxy’s electron-donating effects.
  • Furo vs.
  • Stability: Hydrochloride salts (e.g., target compound) exhibit improved stability compared to free bases, as seen in dihydropyrroloquinolones, which oxidize readily in air .

Halogenated Pyridine Derivatives

Compounds with halogenated pyridine cores share synthetic utility but lack fused ring systems:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
6-Bromo-2-chloro-4-iodopyridin-3-amine C₆H₄BrClIN Br, Cl, I, NH₂ 323.37 Cross-coupling reactions
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate C₉H₇BrClNO₂ Br, Cl, ester 276.51 Polymer precursors

Key Differences :

  • Fused vs. Single Rings : The target compound’s fused system may confer rigidity, affecting binding affinity in biological targets compared to flexible pyridine derivatives.
  • Reactivity: Multi-halogenated pyridines (e.g., Br, Cl, I) are preferred for Suzuki coupling, whereas the bromo-furopyridinone may serve as a pharmacophore .

Pharmaceutical Hydrochlorides

Hydrochloride salts of complex heterocycles highlight pharmacological relevance:

Compound Name Molecular Formula Structure Key Use
Topotecan HCl C₂₃H₂₃ClN₃O₅ Pyranoindolizinoquinoline Topoisomerase inhibitor
Irinotecan Related Compound C C₃₂H₃₆ClN₄O₆ Bipiperidine-linked quinoline Anticancer metabolite

Comparison :

  • Complexity: Topotecan and irinotecan derivatives have larger polycyclic systems, enabling DNA interaction, while the target compound’s compact structure may limit such interactions .
  • Solubility: Hydrochloride salts in all cases improve bioavailability, critical for intravenous formulations .

Biological Activity

6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride is a heterocyclic compound with significant biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

  • Molecular Formula : C7H4BrNO2
  • SMILES : C1C(=O)C2=C(O1)C=C(C=N2)Br
  • InChI : InChI=1S/C7H4BrNO2/c8-4-1-6-7(9-2-4)5(10)3-11-6/h1-2H,3H2

The compound features a bromine atom at the 6th position of the furo[3,2-b]pyridine structure, which significantly influences its reactivity and biological interactions compared to similar compounds with other halogens .

Biological Activity

Research indicates that this compound exhibits considerable biological activity through various mechanisms:

Interaction with Kinases

The compound has been shown to interact with specific kinases involved in cancer cell proliferation. Inhibition studies suggest that it may modulate critical signaling pathways associated with tumor growth. For instance, it has demonstrated inhibitory effects on c-MET kinase, which is crucial in non-small cell lung cancer (NSCLC) progression .

Anticancer Potential

In vitro studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes some findings on its anticancer activity:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)5.13Induction of apoptosis via caspase activation
U-937 (Monocytic Leukemia)4.5Cell cycle arrest at G1 phase
HCT-116 (Colon Cancer)1.54Modulation of kinase activity

These results indicate that this compound could serve as a promising lead compound for developing novel anticancer therapies .

The biological activity of this compound can be attributed to its ability to bind selectively to target proteins involved in cellular signaling pathways. Its structural features allow for effective interaction with enzyme active sites, leading to inhibition or modulation of their functions. Studies suggest that the bromine atom enhances its binding affinity compared to compounds with chlorine or fluorine substituents .

Case Studies and Research Findings

Recent research has focused on elucidating the structure-activity relationships (SAR) of this compound and its derivatives. For instance:

  • Kinase Inhibition : A study evaluating various derivatives revealed that modifications at the bromine position significantly impacted inhibitory potency against c-MET kinase.
  • Cytotoxicity Assessments : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells by increasing caspase 3/7 activity, demonstrating its potential as an anticancer agent.

These findings emphasize the importance of further exploring this compound's pharmacological properties and optimizing its structure for enhanced efficacy .

Q & A

Q. What are the common synthetic routes for preparing 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a furopyridinone precursor or coupling reactions using brominated intermediates. For example, analogous brominated pyridine derivatives (e.g., 6-bromo-2-chloro-3-(trimethylsilyl)pyridine) are synthesized via halogenation under controlled temperatures (40–60°C) using reagents like N-bromosuccinimide (NBS) in anhydrous solvents . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd for cross-coupling). Purity can be enhanced via recrystallization from ethanol/water mixtures, as seen in related compounds .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and hydrogen environments (e.g., distinguishing furopyridinone ring protons from bromide substituents) .
  • HPLC : To assess purity (>95% is typical for research-grade material; gradients using C18 columns and acetonitrile/water mobile phases are common) .
  • Mass Spectrometry (ESI-MS) : For molecular ion confirmation (e.g., [M+H]+ or [M-Cl]+ fragments due to the hydrochloride counterion) .

Q. How should the compound be stored to maintain stability in laboratory settings?

Store under inert gas (argon) at –20°C in amber vials to prevent degradation via hydrolysis or photolysis. Similar brominated heterocycles show sensitivity to moisture and light, as noted in studies on indoor surface reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromo substituent in nucleophilic substitution reactions?

The bromine at the 6-position is activated by electron-withdrawing effects of the fused furopyridinone ring, facilitating SNAr (nucleophilic aromatic substitution) with amines or thiols. Crystal structure data for related bromoimidazopyridines reveal planar geometries that enhance leaving-group displacement, with hydrogen-bonding networks stabilizing transition states . Kinetic studies using DMSO as a solvent suggest a second-order dependence on nucleophile concentration .

Q. How can X-ray crystallography resolve contradictions in reported molecular geometries or byproduct formation?

Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereoelectronic effects. For example, the title compound’s analog, 6-bromo-1,3-bis[(1,3-dioxolan-2-yl)methyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one, was resolved via monoclinic P21/n space group analysis, revealing intermolecular hydrogen bonds (C–H⋯O) that stabilize the lattice . Discrepancies in melting points or solubility across studies may arise from polymorphic variations, detectable via XRD .

Q. What strategies mitigate byproduct formation during cross-coupling reactions involving this compound?

Byproducts often arise from competing Suzuki-Miyaura or Buchwald-Hartwig couplings. Strategies include:

  • Precatalyst Screening : Use Pd(OAc)₂ with SPhos ligands to minimize homocoupling .
  • Temperature Control : Reactions at 80–100°C reduce aryl boronic acid decomposition .
  • Additives : K₃PO₄ as a base improves turnover in Pd-mediated reactions .

Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

Variations may stem from differences in assay conditions (e.g., buffer pH, cell line viability). Standardize protocols using:

  • Dose-Response Curves : IC₅₀ values should be validated across ≥3 independent replicates .
  • Metabolic Stability Assays : Liver microsome studies (e.g., human/rat) to compare degradation rates .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
Reactant of Route 2
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride

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